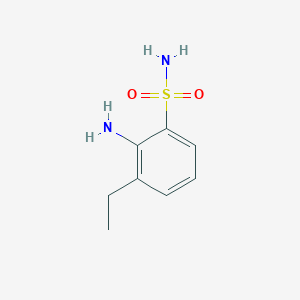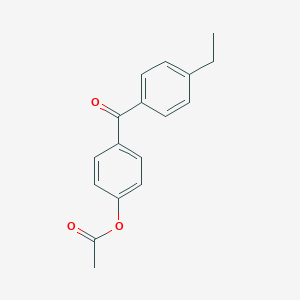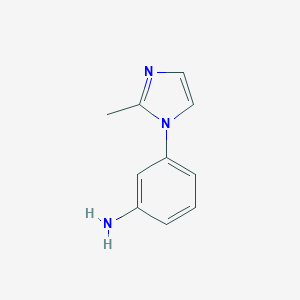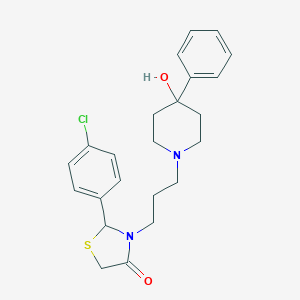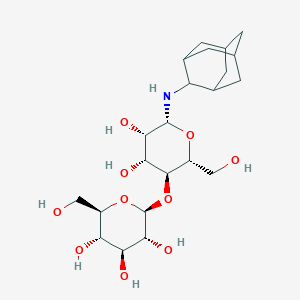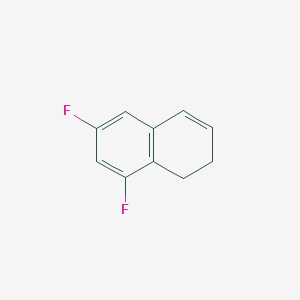
2-Butyl-1-ethynylpyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1-ethynylpyrrole (BEP) is a chemical compound that is widely used in the field of scientific research. It is a pyrrole derivative that has been studied for its biochemical and physiological effects. BEP has been found to have a wide range of applications in the field of neuroscience, particularly in the study of the central nervous system.
作用機序
The mechanism of action of 2-Butyl-1-ethynylpyrrole is complex and not fully understood. It is known to interact with the GABA transporter, but the exact nature of this interaction is not clear. 2-Butyl-1-ethynylpyrrole has also been found to have an effect on the activity of voltage-gated ion channels, which are responsible for the propagation of action potentials in neurons.
生化学的および生理学的効果
2-Butyl-1-ethynylpyrrole has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key region of the brain involved in reward processing. 2-Butyl-1-ethynylpyrrole has also been found to have an effect on the release of other neurotransmitters, including serotonin and norepinephrine.
実験室実験の利点と制限
One of the main advantages of using 2-Butyl-1-ethynylpyrrole in lab experiments is its potency. It has been found to be a highly effective inhibitor of the GABA transporter, making it a valuable tool in the study of GABAergic neurotransmission. However, one of the limitations of using 2-Butyl-1-ethynylpyrrole is its toxicity. It has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of 2-Butyl-1-ethynylpyrrole. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders. It has been found to have an effect on the release of neurotransmitters, which could make it a valuable tool in the treatment of conditions such as depression and anxiety. Another area of interest is the development of new synthesis methods for 2-Butyl-1-ethynylpyrrole, which could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 2-Butyl-1-ethynylpyrrole is a valuable tool in the field of scientific research. It has a wide range of applications in the study of the central nervous system and has been found to have a number of biochemical and physiological effects. While there are limitations to its use, the potential applications of 2-Butyl-1-ethynylpyrrole make it an important area of study for future research.
合成法
2-Butyl-1-ethynylpyrrole can be synthesized using a variety of methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. This method has been found to be effective in producing high yields of 2-Butyl-1-ethynylpyrrole.
科学的研究の応用
2-Butyl-1-ethynylpyrrole has been extensively studied for its scientific research applications. One of the most important applications of 2-Butyl-1-ethynylpyrrole is in the study of the central nervous system. It has been found to be a potent inhibitor of the GABA transporter, which is responsible for the reuptake of the neurotransmitter GABA. This makes 2-Butyl-1-ethynylpyrrole an important tool in the study of GABAergic neurotransmission.
特性
CAS番号 |
166543-87-9 |
|---|---|
製品名 |
2-Butyl-1-ethynylpyrrole |
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
2-butyl-1-ethynylpyrrole |
InChI |
InChI=1S/C10H13N/c1-3-5-7-10-8-6-9-11(10)4-2/h2,6,8-9H,3,5,7H2,1H3 |
InChIキー |
HQMJXXFWRDBODR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CN1C#C |
正規SMILES |
CCCCC1=CC=CN1C#C |
同義語 |
1H-Pyrrole, 2-butyl-1-ethynyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



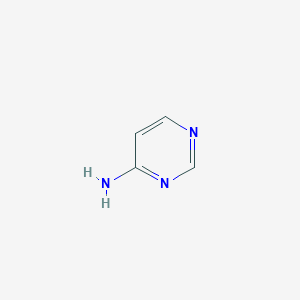
![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
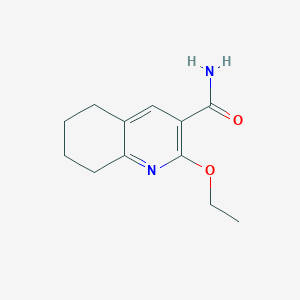
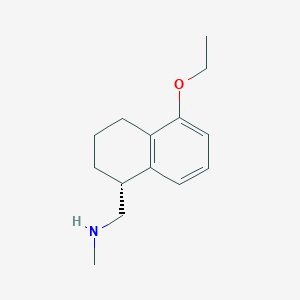
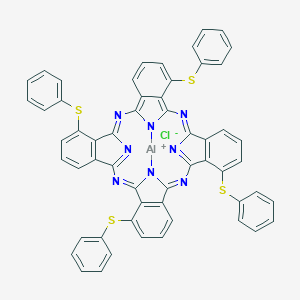
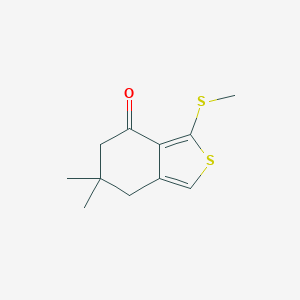
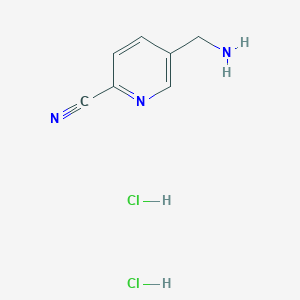
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
